molecular formula C₁₀H₁₇NO₃S B018201 (1S)-10-Camphorsulfonamide CAS No. 60933-63-3

(1S)-10-Camphorsulfonamide

Cat. No.: B018201
CAS No.: 60933-63-3
M. Wt: 231.31 g/mol
InChI Key: SBLUNABTQYDFJM-GMSGAONNSA-N
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Description

(1S)-10-Camphorsulfonamide is a valuable chiral synthon derived from a natural camphor scaffold. Its well-defined stereochemistry and functional groups make it a versatile intermediate for sophisticated chemical synthesis and pharmaceutical research. Key Research Applications: Synthesis of Non-Aqueous Oxidizing Reagents: This sulfonamide is a direct precursor to (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO), a stable, non-aqueous oxidizer critical for oligonucleotide synthesis. CSO effectively replaces iodine-based oxidizers to prevent damage to iodine-sensitive bases like 7-deaza-dG and inosine, and is essential for incorporating sensitive modifications such as DBCO-dT and methyl phosphonate linkages . Organometallic Pharmaceutical Development: The compound serves as a key ligand in bioorganometallic chemistry. It is used to create ferrocene-containing conjugates, such as the investigational anticancer agent DK164, which demonstrates promising cytotoxic activity against breast and lung cancer cell lines . Versatile Chiral Building Block: The inherent rigidity and chirality of the camphor skeleton make this sulfonamide a useful starting material for synthesizing other chiral compounds, potentially including inhibitors for enzymes like carbonic anhydrase . Research Value: this compound provides researchers with a reliable and enantiomerically pure starting point for developing novel synthetic reagents and exploring new chemical entities in drug discovery. Its role in creating advanced oligonucleotide synthesis reagents and its application in targeted anticancer agents highlight its significant utility in cutting-edge research. Notice: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLUNABTQYDFJM-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350252
Record name 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60933-63-3
Record name 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chirality Induction and Stereocontrol

Fundamental Principles of Stereospecific Molecular Interactions

The primary principle behind the stereodirecting power of (1S)-10-Camphorsulfonamide lies in its capacity to engage in stereospecific molecular interactions with a substrate. When temporarily attached to a prochiral molecule, the auxiliary creates a new chiral environment. The key to its effectiveness is the combination of its inherent chirality, steric bulk, and the presence of functional groups capable of non-covalent interactions.

The sulfonamide moiety (-SO₂NH₂) and the ketone group within the camphor (B46023) framework can act as hydrogen bond acceptors or engage in dipole-dipole interactions. These interactions, along with steric repulsion from the bulky camphor skeleton, force the reacting substrate to adopt a specific, lower-energy conformation in the transition state. This preferential orientation dictates the face from which a reagent will attack the substrate, leading to the formation of one stereoisomer in excess over the other. For instance, in reactions involving metal enolates, the sulfonamide and ketone oxygens can chelate to the metal ion, creating a highly ordered and rigid transition state assembly. ub.edu

Formation and Role of Transient Chiral Complexes

A cornerstone of the mechanism of chirality induction by this compound is the formation of transient chiral complexes. These short-lived species are the key to translating the chiral information from the auxiliary to the substrate.

In many reactions, the substrate-auxiliary conjugate does not react as a freely rotating molecule. Instead, it forms a complex, often involving a Lewis acid or a metal cation, which locks the conformation of the reacting system. For example, in the enantioselective synthesis of α-hydroxy acids using a derivative, (1S)-(+)-N,N-diisopropyl-10-camphorsulfonamide, a proposed transient complex involves the chelation of a metal enolate by the oxygen atoms of the auxiliary. This chelation creates a rigid structure where one face of the enolate is effectively blocked by the bulky camphor group, directing alkylating agents to the opposite, less hindered face. acs.orgmdpi.com Similarly, in organocatalysis, derivatives of this compound have been used to form transient iminium ions or enamines, where the camphor backbone shields one face of the reactive intermediate. sigmaaldrich.combme.huresearchgate.net

Influence of Bicyclic Camphor Backbone Rigidity on Stereoselection

The rigid bicyclic structure of the camphor backbone is a critical feature that underpins the high degree of stereoselection achieved with this compound. core.ac.uk Unlike flexible, acyclic chiral auxiliaries, the conformation of the camphor skeleton is essentially locked.

Computational Modeling and Molecular Docking Simulations in Mechanistic Elucidation

To gain deeper insight into the transient and often elusive nature of reaction intermediates and transition states, researchers have turned to computational modeling and molecular docking simulations. Density Functional Theory (DFT) has become a particularly powerful tool for studying reactions involving camphor-based auxiliaries. researchgate.netnih.gov

These computational methods allow for the calculation of the relative energies of different possible transition states, providing a theoretical basis for the observed stereochemical outcomes. researchgate.net For example, DFT calculations have been employed to model the transition states in reactions catalyzed by camphor-derived organocatalysts, revealing that the preference for the formation of a specific stereoisomer can be attributed to stabilizing non-covalent interactions, such as hydrogen bonds, and the minimization of steric clashes in the favored transition state. researchgate.net While specific DFT studies focusing solely on the parent this compound are not extensively documented in the search results, the principles derived from its derivatives are applicable. These models can map the potential energy surface of a reaction, identify the lowest energy pathway, and visualize the three-dimensional structure of the transition state that leads to the major product. scm.com

Elucidation of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging due to their short lifetimes and low concentrations. nih.govdbatu.ac.in However, a combination of experimental techniques and computational analysis can provide compelling evidence for their existence and structure.

In the context of reactions utilizing this compound and its derivatives, mechanistic studies often infer the structure of intermediates based on the final product's stereochemistry. dbatu.ac.in Techniques such as low-temperature NMR spectroscopy can sometimes be used to detect and characterize stable precursor complexes or certain intermediates. ru.nl Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI-MS), offers a powerful method for detecting charged intermediates in the gas phase, providing clues about the species present in the reaction mixture. europa.eu For instance, the formation of iminium or enamine intermediates in organocatalytic cycles involving camphor sulfonamide derivatives can be supported by such methods. nih.gov Isotopic labeling studies can also trace the path of atoms through a proposed mechanism, helping to validate or refute potential intermediates and transition states. dbatu.ac.in

Applications of 1s 10 Camphorsulfonamide in Asymmetric Catalysis and Synthesis

Asymmetric Induction via Chiral Auxiliary Strategies

A principal application of (1S)-10-Camphorsulfonamide is its role as a chiral auxiliary. researchgate.net In this capacity, it is covalently bonded to a prochiral substrate, creating a diastereomeric intermediate. The inherent chirality of the camphorsulfonamide group then guides subsequent chemical reactions to one face of the substrate, thereby controlling the formation of a new stereocenter with high selectivity. Following the transformation, the auxiliary can be cleaved and recovered.

This compound has been utilized in the enantioselective synthesis of α-hydroxy acids and related compounds, which are crucial building blocks for many biologically active natural products. orgsyn.orgacs.orgacs.org A key methodology involves the use of N-sulfonyloxaziridines derived from the parent sulfonamide. orgsyn.org These derivatives, specifically (camphorylsulfonyl)oxaziridines, function as chiral oxidizing agents for the asymmetric hydroxylation of prochiral enolates to produce enantiomerically enriched α-hydroxy carbonyl compounds. orgsyn.orgdrexel.edu

The reaction provides access to optically active α-hydroxy ketones with stereoselectivities that can be excellent, often ranging from 50–95% enantiomeric excess (e.e.). orgsyn.orgorganic-chemistry.org The stereochemical outcome is highly dependent on the enolate's substitution pattern and structure. organic-chemistry.org For example, the oxidation of trisubstituted ketone enolates generally proceeds with very good stereoselectivity (60–95% e.e.), while tetrasubstituted enolates yield lower selectivity (21–30% e.e.). organic-chemistry.org The mechanism is believed to proceed via an open SN2-type transition state where steric interactions control the direction of oxygen transfer. organic-chemistry.org

Table 1: Asymmetric Hydroxylation of Ketone Enolates with (+)-(Camphorylsulfonyl)oxaziridine

Substrate (Ketone) Product Enantiomeric Excess (e.e.)
1-Indanone (R)-2-Hydroxy-1-indanone 95%
2-Methyl-1-tetralone (B119441) (R)-2-Hydroxy-2-methyl-1-tetralone 95%
2-Methyl-1-indanone (R)-2-Hydroxy-2-methyl-1-indanone 91%

Data sourced from studies on asymmetric enolate oxidation. organic-chemistry.org

Camphorylsulfonyloxaziridines, prepared from this compound, are a class of selective, aprotic oxidizing reagents. orgsyn.orgnewdrugapprovals.org These enantiomerically pure reagents are effective in a variety of asymmetric oxidation reactions. orgsyn.orgnewdrugapprovals.org

The asymmetric oxidation of sulfides to chiral sulfoxides is a significant application of enantiomerically pure N-sulfonyloxaziridines. orgsyn.orgnih.gov This transformation is valuable as chiral sulfoxides serve as important auxiliaries and synthons in asymmetric synthesis. nih.gov Using camphorylsulfonyloxaziridines, this oxidation can achieve enantiomeric excesses ranging from 30–91% e.e. orgsyn.orgnewdrugapprovals.org The reaction mechanism is thought to involve an open transition state where non-bonded steric interactions are minimized, dictating the stereoselectivity. researchgate.netfigshare.com More highly substituted oxaziridine (B8769555) derivatives, such as N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine, have been developed as highly efficient reagents for this purpose. acs.org

Table 2: Enantiomeric Excess in Asymmetric Oxidation of Sulfides

Reagent Class Enantiomeric Excess (e.e.) Range
(Camphorylsulfonyl)oxaziridines 30-91%
Chiral Sulfamyloxaziridines 53-91%

Data reflects general ranges reported for these classes of reagents. orgsyn.orgnewdrugapprovals.orgresearchgate.net

Enantiomerically pure N-sulfonyloxaziridines are also used for the asymmetric oxidation of selenides to produce optically active selenoxides. orgsyn.orgnewdrugapprovals.orgacs.org This reaction, however, typically results in lower enantioselectivity compared to sulfide (B99878) oxidation, with reported enantiomeric excesses around 8–9% e.e. orgsyn.orgnewdrugapprovals.orgresearchgate.net The stereochemistry of the resulting selenoxide is determined by the configuration of the oxaziridine's three-membered ring. researchgate.net In contrast to sulfoxides, selenoxides are often unstable in the presence of β-protons and are utilized in selenoxide elimination reactions. wikipedia.org

The oxidation of disulfides to chiral thiosulfinates can be accomplished using enantiomerically pure N-sulfonyloxaziridines. orgsyn.orgnewdrugapprovals.org Thiosulfinates are a class of organosulfur compounds containing an R-S(O)-S-R functional group. wikipedia.org The asymmetric oxidation to form these compounds using camphorylsulfonyl-derived oxaziridines generally proceeds with modest enantioselectivity, with reported values in the range of 2–13% e.e. orgsyn.orgnewdrugapprovals.orgnewdrugapprovals.org The reaction provides a synthetic route to these compounds under mild, neutral, and aprotic conditions. researchgate.netmdpi.com

Asymmetric epoxidation of unfunctionalized alkenes is another application of chiral N-sulfonyloxaziridines. orgsyn.orgnewdrugapprovals.org The reaction involves the transfer of an oxygen atom to the carbon-carbon double bond to form an epoxide, a useful synthetic intermediate. libretexts.org Using camphorylsulfonyl-derived oxaziridines, enantiomeric excesses between 19–65% e.e. have been reported for this transformation. orgsyn.orgnewdrugapprovals.orgresearchgate.net The stereochemical outcome is controlled by the configuration of the oxaziridine ring, with the reaction mechanism likely involving a planar transition state where the alkene approaches the oxaziridine oxygen. researchgate.net While effective for certain substrates, other catalytic systems are often employed for more general and highly enantioselective epoxidations. organic-chemistry.org

Asymmetric Oxidation Reactions Utilizing Camphorylsulfonyloxaziridines

Hydroxylation of Organometallic Reagents

The asymmetric hydroxylation of organometallic reagents to produce optically active alcohols and phenols is a fundamental transformation in organic synthesis. N-sulfonyloxaziridines derived from this compound are particularly effective reagents for this purpose. orgsyn.orglookchem.com These reagents, such as (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine, are prepared in a multi-step process from (1S)-(+)-10-camphorsulfonic acid. orgsyn.orgresearchgate.net

While generally less reactive than other N-sulfonyloxaziridines, (camphorylsulfonyl)oxaziridines are the reagents of choice for the hydroxylation of lithium and Grignard reagents. orgsyn.org This is due to the good to excellent yields and the minimization of side reactions. orgsyn.org The stereochemical outcome of the oxidation is controlled by the configuration of the oxaziridine ring, with the (+)- and (-)-enantiomers of the reagent affording products with opposite stereochemistry. researchgate.net Research has demonstrated the successful asymmetric oxidation of prochiral enolates to α-hydroxy carbonyl compounds with high enantioselectivity (up to 95% ee) using these reagents. lookchem.com

Applications in Stereoselective Alkylation Reactions

This compound and its derivatives have proven to be highly effective chiral auxiliaries in stereoselective alkylation reactions, a cornerstone of C-C bond formation in asymmetric synthesis. acs.orgpsgcas.ac.in The underlying principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate, which then directs the approach of an electrophile to one of the two faces of the resulting enolate, leading to the formation of one diastereomer in excess. psgcas.ac.in Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product. psgcas.ac.in

A notable application is in the synthesis of optically active α-hydroxy acids. acs.orgacs.org In this methodology, (1S)-(+)-N,N-diisopropyl-10-camphorsulfonamide is employed as a chiral auxiliary. acs.orgacs.org The enolates derived from chiral 1,3-dioxolanones, formed by the condensation of the auxiliary with α-hydroxy acids, undergo highly diastereoselective alkylation with various alkyl halides. acs.orgacs.org The diastereoselectivities achieved in these reactions are often very high, ranging from 93.5% to over 98%. acs.org Hydrolysis of the alkylated products then yields the desired α-hydroxy acids with high enantiomeric excesses, and the chiral auxiliary can be recovered and reused. acs.org

Similarly, this strategy has been extended to the synthesis of γ-hydroxy acids. Lewis acid-catalyzed condensation of a dimethoxy acetal (B89532) with γ-hydroxy acids in the presence of the camphorsulfonamide auxiliary leads to chiral 1,3-dioxolanones. The enolates of these intermediates react with alkyl halides with a high degree of diastereoselectivity, and subsequent hydrolysis provides the enantiomerically enriched γ-hydroxy acids. acs.org

Development and Application of this compound Derived Organocatalysts

The chiral scaffold of this compound has been extensively utilized in the design and synthesis of novel organocatalysts. sigmaaldrich.comsigmaaldrich.com These small organic molecules can catalyze a wide range of asymmetric transformations with high efficiency and stereoselectivity, offering a valuable alternative to metal-based catalysts.

Pyrrolidine-Camphor Based Organocatalysts in Michael Reactions

A significant class of organocatalysts derived from this compound are those incorporating a pyrrolidine (B122466) moiety. nih.govnih.govresearchgate.net These pyrrolidine-camphor based catalysts have been successfully applied in the asymmetric Michael addition of aldehydes and ketones to β-nitroalkenes. nih.govnih.gov This reaction is a powerful method for the construction of γ-nitrocarbonyl compounds, which are versatile synthetic intermediates. nih.gov

In a representative study, a series of pyrrolidine-camphor derived organocatalysts were synthesized and evaluated. nih.gov These catalysts, often bearing a hydrogen-bond donor group, were found to promote the direct Michael reaction of aldehydes with nitroalkenes in high yields (up to 99%), with high diastereoselectivities (syn:anti up to 92:8), and good to excellent enantioselectivities (up to 94% ee). nih.gov A proposed transition-state model suggests that the reaction proceeds via a nucleophilic enamine intermediate formed in situ, with hydrogen-bonding interactions between the catalyst and the nitroalkene playing a crucial role in stereodifferentiation. nih.gov

The scope of these catalysts has been extended to the Michael addition of α,α-disubstituted aldehydes to β-nitroalkenes, enabling the construction of challenging all-carbon quaternary stereocenters with high yields and enantioselectivities (up to 95% ee) under solvent-free conditions. researchgate.net

Prolyl Sulfonamide Organocatalysts in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is another fundamental C-C bond-forming reaction where organocatalysts derived from this compound have made a significant impact. thieme-connect.comnih.govuoa.gr Prolyl sulfonamide organocatalysts, prepared from L-proline and a sulfonamide component, have emerged as highly effective catalysts for this transformation. sigmaaldrich.comsigmaaldrich.comthieme-connect.com

These catalysts offer several advantages over proline itself, including improved solubility in organic solvents and the ability to be used in lower catalyst loadings. thieme-connect.comuoa.gr A variety of prolyl sulfonamides have been synthesized and screened in the aldol reaction of acetone (B3395972) with various aldehydes. thieme-connect.com It has been demonstrated that modifying the proline ring, for instance with a 4-benzyloxy or 4-hydroxy substituent, can lead to a significant increase in the enantiomeric excess of the aldol product compared to that achieved with proline. thieme-connect.com

The proposed mechanism for the prolyl sulfonamide-catalyzed aldol reaction involves the formation of an enamine intermediate, similar to the proline-catalyzed pathway. thieme-connect.com The sulfonamide group is thought to play a key role in the transition state, influencing the stereochemical outcome of the reaction. thieme-connect.com

Other Organocatalytic Systems Derived from this compound

Beyond pyrrolidine and proline-based systems, the camphor-10-sulfonamide framework has been incorporated into other novel organocatalytic systems. researchgate.netbme.huresearchgate.net For example, new pyridine-based bifunctional organocatalysts containing one or two camphorsulfonamide units have been synthesized. bme.huresearchgate.net These catalysts have been evaluated in the asymmetric Michael addition of dicarbonyl compounds to β-nitrostyrene. bme.huresearchgate.net While initial results with a monocamphorsulfonamide derivative showed moderate yields and low enantioselectivities, reduction of the pyridine (B92270) ring to a piperidine (B6355638) derivative led to a catalyst that afforded the racemic Michael adduct in excellent yield. bme.huresearchgate.net

Ligand Design and Metal-Complex Catalysis

The chiral backbone of this compound also makes it an excellent building block for the design of chiral ligands for asymmetric metal-complex catalysis. researchtrends.netacs.orgresearchgate.net The sulfonamide group can be readily modified to introduce various coordinating atoms, allowing for the synthesis of a diverse range of ligands.

For instance, a bis-sulfonamide of camphor (B46023) ligand has been used in the titanium-catalyzed diethylzinc (B1219324) addition to benzaldehyde, achieving high enantioselectivity (80% ee). researchtrends.net This high selectivity was attributed to a positive nonlinear effect arising from the intramolecular coordination of the camphor carbonyl group to the titanium center, which leads to the formation of a stable, catalytically inactive complex with one of the diastereomeric catalysts, allowing the more effective catalyst to dominate the reaction. researchtrends.net

Furthermore, camphor-based pyridine ligands have been developed where the pyridine ring is attached as a pendant to the camphor framework. researchgate.net These ligands, which can contain additional donor atoms, have shown promise in a variety of asymmetric reactions, including carbonyl additions with organozinc reagents. researchgate.net

The table below summarizes the research findings for the application of this compound in asymmetric catalysis and synthesis.

ApplicationCatalyst/Auxiliary TypeReactionSubstratesKey Findings
Hydroxylation (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridineHydroxylationLithium and Grignard reagents, prochiral enolatesGood to excellent yields, minimized side reactions, up to 95% ee for α-hydroxy carbonyl compounds. orgsyn.orglookchem.com
Alkylation (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamideStereoselective Alkylationα-Hydroxy acids, γ-hydroxy acidsHigh diastereoselectivity (93.5% to >98%), high enantiomeric excesses of products. acs.org
Michael Addition Pyrrolidine-camphor organocatalystsMichael AdditionAldehydes, ketones, β-nitroalkenesHigh yields (up to 99%), high diastereoselectivities (up to 92:8 syn:anti), and excellent enantioselectivities (up to 94% ee). nih.govnih.gov
Aldol Reaction Prolyl sulfonamide organocatalystsAsymmetric Aldol ReactionAcetone, various aldehydesImproved enantioselectivity compared to proline, effective at lower catalyst loadings. thieme-connect.comuoa.gr
Metal Catalysis Camphor-based sulfonamide ligandsDiethylzinc AdditionBenzaldehydeHigh enantioselectivity (80% ee) with a bis-sulfonamide ligand due to a positive nonlinear effect. researchtrends.net

Camphor Bis-sulfonamide Ligands in Asymmetric Diethylzinc Addition to Aldehydes

The asymmetric addition of diethylzinc to aldehydes is a fundamental carbon-carbon bond-forming reaction for producing valuable chiral secondary alcohols. arkat-usa.org Bis-sulfonamide ligands derived from camphor have been successfully employed as catalysts in this transformation, typically in conjunction with a Lewis acid like titanium tetraisopropoxide (Ti(OiPr)₄). researchtrends.net

Researchers have synthesized various camphor-derived bis-sulfonamide ligands and studied their effectiveness. arkat-usa.orgresearchgate.net For instance, Hwang and Uang reported that an optically pure bis-sulfonamide of camphor, when used at a 20 mol % loading with Ti(OiPr)₄, catalyzed the diethylzinc addition to a range of aromatic aldehydes, yielding the corresponding alcohols with enantiomeric excesses (ee) ranging from 59-90%. researchtrends.net The mechanism is believed to involve the formation of a titanium-bis-sulfonamide complex that coordinates both the aldehyde and diethylzinc, facilitating a stereoselective ethyl group transfer. researchtrends.net

Further studies have explored the impact of substituents on the ligand structure to optimize enantioselectivity. arkat-usa.org By modifying the substitution patterns on the phenyl ring of related camphor sulfonamide ligands, researchers aimed to fine-tune the electronic and steric properties of the catalyst. arkat-usa.org In one study, a series of camphor sulfonamide derivatives were tested, leading to an optimized catalytic system that afforded chiral alcohols in high yields and with up to 83% ee. arkat-usa.org The reaction conditions, including solvent and temperature, were also found to significantly influence the outcome. arkat-usa.org

Table 1: Asymmetric Diethylzinc Addition to Aldehydes using Camphor-Derived Sulfonamide Ligands This table is interactive. Users can sort columns by clicking on the headers.

Aldehyde Substrate Ligand Type Catalyst System Enantiomeric Excess (ee) Reference
Benzaldehyde Bis-sulfonamide of camphor 20 mol% Ligand, Ti(OiPr)₄ 80% researchtrends.net
Various Aromatic Aldehydes Optically pure bis-sulfonamide of camphor 20 mol% Ligand, Ti(OiPr)₄ 59-90% researchtrends.net
Benzaldehyde Substituted camphor sulfonamide Ligand, Ti(OiPr)₄ up to 83% arkat-usa.org
1-Naphthaldehyde Substituted camphor sulfonamide Ligand, Ti(OiPr)₄ 81% arkat-usa.org

Mono-sulfonamide Ligands in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones to chiral secondary alcohols, often utilizing 2-propanol or a formic acid/triethylamine mixture as the hydrogen source. researchtrends.netrsc.org Chiral mono-sulfonamides derived from 1,2-diamines, when complexed with transition metals such as Ru(II), Rh(III), and Ir(I), have emerged as highly effective catalysts for this transformation. researchtrends.netresearchgate.net

While direct applications of this compound itself in this context are less common, the principles are demonstrated by related structures. For example, monosulfonamide derivatives of trans-(1R,2R)-cyclohexane-1,2-diamine complexed with [Cp*RhCl₂]₂ are used in the ATH of aromatic ketones. researchgate.net These catalyst systems can achieve high enantioselectivity (>93% ee) and yield (>89%) in aqueous media. researchgate.net The success of these systems highlights the potential of chiral sulfonamides to create a highly organized and effective chiral environment around the metal center, guiding the hydrogenation process with high stereocontrol. researchtrends.net The synthesis of new enantiopure syn- and anti-3-(α-aminobenzyl)-benzo-γ-sultam ligands and their use in Ru(II)-catalyzed ATH further underscores the utility of sulfonamide-based ligands in reducing ketones with excellent enantioselectivity. rsc.org

Stereoselective Diels-Alder Reactions with Camphor-Derived Chiral Ionic Liquids

Chiral ionic liquids (CILs) represent a fascinating class of materials that can act as both the solvent and the source of chirality in a chemical reaction. thieme-connect.comresearchgate.net Several CILs have been synthesized from inexpensive chiral pool precursors like camphorsulfonic acid. thieme-connect.com These CILs often feature a chiral cation, such as an imidazolium (B1220033) ion bearing a camphor-derived structural motif. thieme-connect.comresearchgate.net

These camphor-derived CILs have been successfully used as recyclable reaction media for stereoselective Diels-Alder reactions. thieme-connect.com In a study involving the reaction of cyclopentadiene (B3395910) with acrylic acid, a CIL with a camphor-derived chiral cation was shown to be superior in inducing diastereoselectivity compared to a similar CIL where the chirality resided in the anion (camphorsulfonate). thieme-connect.com For example, using a CIL with a bornyl-substituted imidazolium cation as the solvent at 0 °C resulted in the endo-norbornene carboxylic acid product with an endo/exo ratio of 7.3:1. thieme-connect.com This was a significant improvement over the 4.1:1 ratio achieved with a CIL using camphorsulfonic acid as the anion and an achiral cation, and also better than the 3.5:1 ratio observed in the conventional organic solvent CH₂Cl₂. thieme-connect.com The highly organized structure of the CIL is thought to play a key role in orienting the reactants to favor the formation of one diastereomer over the other. researchgate.net

Role in Multicomponent Reactions and Cascade Processes

Oxy-aminomethylation of Styrenes

This compound has been utilized as a key component in a Brønsted acid-catalyzed three-component oxy-aminomethylation of styrenes. nih.govacs.orguni-koeln.de This reaction involves the combination of a styrene (B11656), sym-trioxane (a stable source of formaldehyde), and a sulfonamide in the presence of a strong acid catalyst like hexafluorophosphoric acid (HPF₆) to generate 1,3-oxazinane (B78680) derivatives. nih.govacs.org These heterocyclic products are valuable building blocks in organic synthesis. nih.gov

In a specific application, this compound was used as the sulfonamide component in this transformation. nih.govacs.orguni-koeln.de The reaction with styrene and sym-trioxane yielded the corresponding chiral 1,3-oxazinane product. nih.govacs.org The reaction afforded the product in a 29% yield, though with low diastereoselectivity (dr = 1.1:1). nih.govacs.org This demonstrates the utility of this compound in multicomponent reactions to construct complex chiral molecules, even if selectivity in this specific instance was modest. The proposed mechanism involves the initial acid-catalyzed formation of a 1,3,5-dioxazinane from the sulfonamide and trioxane, which then acts as the oxy-aminomethylating agent for the styrene. nih.gov

Synthesis of Diverse Heterocyclic Structures

The utility of this compound extends to the synthesis of various other heterocyclic structures through cascade or multicomponent strategies. nih.govsemanticscholar.org The 1,3-oxazinanes produced from the oxy-aminomethylation reaction described above are themselves important heterocyclic targets. nih.govresearchgate.net Furthermore, these oxazinanes can be readily converted into valuable 1,3-amino alcohols, which are crucial synthons for many pharmaceutically relevant compounds. nih.govacs.org

In a different synthetic approach, this compound can be converted into other reactive intermediates for heterocycle synthesis. semanticscholar.org For example, an efficient and sustainable electrochemical method has been developed for the synthesis of N-sulfonyl iminophosphoranes from sulfonamides and phosphines. semanticscholar.org Chiral iminophosphorane was successfully prepared from enantiopure this compound in 72% yield. semanticscholar.org These iminophosphoranes are powerful reagents, frequently used in aza-Wittig reactions for the construction of N-heterocyclic compounds, demonstrating another route where the camphor-derived sulfonamide serves as a precursor to diverse heterocyclic frameworks. semanticscholar.org

Synthetic Utility in Preparing Other Chiral Auxiliaries and Reagents

This compound is a pivotal intermediate in the synthesis of several widely used chiral auxiliaries and reagents, leveraging its robust and stereochemically defined structure. beilstein-journals.orgorgsyn.org

One of the most prominent applications is its role as a precursor to the class of (camphorylsulfonyl)oxaziridines. orgsyn.orggoogle.com Through a sequence involving conversion to the corresponding (camphorsulfonyl)imine followed by oxidation, (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine is produced. orgsyn.org This compound is a highly effective and commercially available chiral oxidizing agent, renowned for its ability to perform asymmetric oxidation of prochiral enolates to generate α-hydroxy carbonyl compounds with good to excellent stereoselectivity (50–95% ee). orgsyn.org

Furthermore, the (camphorsulfonyl)imine derived from this compound is the key intermediate in the preparation of Oppolzer's sultam, another cornerstone chiral auxiliary in asymmetric synthesis. orgsyn.org The rigid sultam structure provides excellent stereocontrol in a multitude of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. researchgate.net

More recently, this compound has been used to prepare novel chiral reagents such as N-sulfonyl iminophosphoranes. semanticscholar.org The successful synthesis of a chiral iminophosphorane from this compound showcases the ongoing development of new reagents where the chirality originating from camphor is transferred to a new functional scaffold, making it accessible for transformations like chiral catalysis or aziridination reactions. drexel.edusemanticscholar.org

Synthesis of (−)-2,10-Camphorsultam (Oppolzer's Auxiliary)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of (−)-2,10-Camphorsultam, widely known as Oppolzer's auxiliary. orgsyn.orgorgsyn.org This chiral auxiliary has proven to be exceptionally versatile and powerful in asymmetric synthesis. researchgate.netscispace.com

The synthesis involves the reduction of the corresponding (−)-(camphorsulfonyl)imine, which is derived from this compound. orgsyn.orgwikipedia.org While initial preparations utilized catalytic hydrogenation with Raney Nickel, a more contemporary and widely adopted method employs lithium aluminum hydride (LiAlH₄) for the reduction. orgsyn.orgwikipedia.org This hydride reduction is highly stereoselective, yielding exclusively the exo isomer due to steric hindrance from one of the methyl groups on the camphor skeleton. wikipedia.org

A refined procedure for the lithium aluminum hydride reduction addresses the low solubility of the sultam in tetrahydrofuran (B95107) (THF) by using a Soxhlet extractor. orgsyn.org This technique allows for the slow introduction of the imine into the reducing medium, requiring significantly less solvent. orgsyn.org The process typically involves refluxing a THF solution of lithium aluminum hydride while the (−)-(camphorsulfonyl)imine is gradually added from the Soxhlet thimble. orgsyn.org After the reaction is complete, a careful workup involving hydrolysis with hydrochloric acid, extraction with methylene (B1212753) chloride, and crystallization from ethanol (B145695) affords the pure (−)-2,10-Camphorsultam in high yield. orgsyn.org

Parameter Value
Starting Material (−)-(Camphorsulfonyl)imine
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Tetrahydrofuran (THF)
Yield (Crude) 95% orgsyn.org
Yield (Pure) 88-92% orgsyn.org
Melting Point 183–184°C orgsyn.org
Specific Rotation [α]D −30.7° (c 2.3, CHCl₃) orgsyn.org

Preparation of N-Fluoro-2,10-Camphorsultam

N-Fluoro-2,10-camphorsultam is a notable chiral fluorinating agent derived from camphorsultam. orgsyn.orgbeilstein-journals.org The preparation of these N-fluoro derivatives is achieved through the direct fluorination of the parent sultam. acs.orgacs.org

The synthesis involves reacting the corresponding camphorsultam, such as (+)-2,10-camphorsultam or its derivatives, with a source of electrophilic fluorine. acs.org A common method utilizes a mixture of 10% fluorine gas in nitrogen (F₂/N₂). beilstein-journals.orgacs.org For instance, the fluorination of various substituted camphorsultams with 10% F₂/N₂ provides the corresponding N-fluoro-2,10-camphorsultams. acs.org The reactivity of the resulting N-fluoro sultam can be tuned by introducing substituents onto the camphor framework; for example, the dichloro-substituted version exhibits greater reactivity. beilstein-journals.org

These N-fluoro sultams are effective reagents for the asymmetric fluorination of enolates, leading to the formation of α-fluoro carbonyl compounds with a new stereocenter. acs.org The reaction typically involves adding the N-fluoro sultam to a pre-formed enolate at low temperatures, such as -78 °C. acs.org The enantiomeric excess (ee) of the fluorinated product can be significant, with reports of up to 70% ee for the fluorination of the sodium enolate of 2-methyl-1-tetralone using (−)-N-fluoro-2,10-(3,3-dichlorocamphorsultam). acs.org

Reagent Substrate Product Enantiomeric Excess (ee)
(−)-N-fluoro-2,10-(3,3-dichlorocamphorsultam)Sodium enolate of 2-methyl-1-tetralone(S)-(+)-2-fluoro-2-methyl-1-tetralone70% acs.org

Formation of Chiral Phosphorus Oxychloride Equivalents

This compound can be utilized to generate chiral phosphorus oxychloride equivalents, which are valuable intermediates in the asymmetric synthesis of organophosphorus compounds, including cytotoxic agents like ifosfamide. google.com

The process involves the reaction of this compound with phosphorus pentachloride (PCl₅) in a Kirsanov reaction. google.com Refluxing a mixture of the sulfonamide and PCl₅ in a solvent like carbon tetrachloride results in the formation of (1S)-(10-Camphorsulfonyl)iminotrichlorophosphorane. google.com This optically-enriched trihaloiminophosphorane acts as a chiral equivalent of phosphorus oxychloride. google.com

These chiral intermediates can then be reacted with appropriate nucleophiles to construct chiral phosphorus-containing molecules. google.com A key advantage of using a carbonyl-containing chiral auxiliary like 10-camphorsulfonamide is the potential for its recovery at the end of the synthetic sequence through an intramolecular aza-Wittig reaction followed by hydrolysis. google.com

Reactant 1 Reactant 2 Product Reaction Type
This compoundPhosphorus pentachloride (PCl₅)(1S)-(10-Camphorsulfonyl)iminotrichlorophosphoraneKirsanov reaction google.com

Applications in Stereoselective Synthesis of Complex Molecular Architectures

The derivatives of this compound, particularly Oppolzer's sultam, are instrumental in the stereoselective construction of complex molecules, including fragments of natural products. researchgate.netscispace.com

Stereoselective Construction of Natural Product Fragments

The chiral auxiliary, Oppolzer's sultam, has been successfully employed in a wide array of reactions to build complex chiral molecules. These reactions include Diels-Alder reactions, aldol reactions, and Claisen rearrangements, all of which are fundamental for the synthesis of natural products. researchgate.netacademie-sciences.frresearchgate.net

For example, in the synthesis of spirotetronate natural products, N-acryloyl camphorsultam has been used in Lewis acid-promoted Diels-Alder reactions to create key cyclic fragments with controlled stereochemistry. academie-sciences.fracademie-sciences.fr In one instance, the reaction of an N-acryloyl camphorsultam with a diene yielded a 7:1 diastereomeric ratio of the exo to endo cycloadducts. academie-sciences.fracademie-sciences.fr

Furthermore, Oppolzer's sultam has been a key component in the asymmetric synthesis of the antitumor antibiotic belactosin C. An aldol reaction directed by the sultam auxiliary was a crucial step in generating the desired stereochemistry of the molecule. nih.govacs.org The stoichiometry of the Lewis acid used in this reaction was found to influence the anti/syn diastereoselectivity. nih.govacs.org

Derivatization of Sulfonamide-Containing Molecules for Synthetic Enhancement

The sulfonamide group itself, and its derivatives, offer opportunities for synthetic enhancement through various chemical modifications. orgsyn.orgthieme-connect.comresearchgate.net The synthesis of sulfonamides is a significant area of research due to their prevalence in pharmaceuticals. thieme-connect.comresearchgate.netacs.org

Derivatization of the nitrogen atom of the camphorsultam is a common strategy. For instance, acylation of the lithium salt of (2S)-bornane-2,10-sultam with bromoacetyl bromide is a key step in the large-scale preparation of Oppolzer's glycylsultam. orgsyn.org This process involves deprotonation with n-butyllithium at low temperatures followed by reaction with the acyl halide. orgsyn.org

Another example of derivatization is the synthesis of N-trifluoromethylthio-2,10-camphorsultam. rsc.org This is achieved in a two-step procedure starting from (1S)-(−)-2,10-camphorsultam. The sultam is first chlorinated with tert-butyl hypochlorite (B82951) to form N-chloro-2,10-camphorsultam, which is then reacted with AgSCF₃ to yield the desired trifluoromethylthiolating reagent. rsc.org This reagent has been shown to efficiently transfer its chirality to prochiral substrates like β-ketoesters and oxindoles. rsc.org

These derivatizations expand the utility of the original camphorsulfonamide scaffold, enabling a broader range of stereoselective transformations and the synthesis of increasingly complex and functionally diverse molecules. thieme-connect.comresearchgate.net

Chemical Reactivity and Derivatization Studies of 1s 10 Camphorsulfonamide

Oxidation Reactions of the Sulfonamide Moiety

The sulfonamide group of (1S)-10-camphorsulfonamide and its derivatives can undergo oxidation, typically at the nitrogen atom, to form highly useful chemical entities. A significant application of this reaction is the synthesis of chiral oxaziridines, which are powerful and selective oxidizing agents.

The synthetic pathway generally begins with the conversion of the parent sulfonic acid to the corresponding sulfonamide. uiowa.edu This sulfonamide is then oxidized to a sulfonylimine, which subsequently undergoes further oxidation to yield the target oxaziridine (B8769555). uiowa.edu This multi-step process highlights the reactivity of the sulfonamide nitrogen.

A key class of reagents derived from this process is (camphorylsulfonyl)oxaziridines. These compounds are noted for being effective, aprotic, and selective oxidizing agents. Although they are considered less reactive than some other N-sulfonyloxaziridines, they are the preferred reagents for specific transformations, such as the hydroxylation of lithium and Grignard reagents, providing good to excellent yields while minimizing side reactions. The stereochemical outcome of these oxidations is controlled by the specific enantiomer of the oxaziridine used.

The general transformation can be summarized as follows: this compound → Sulfonylimine → (Camphorylsulfonyl)oxaziridine

Table 1: Synthesis and Application of Oxidized Camphorsulfonamide Derivatives

Derivative Synthetic Precursor Key Reaction Application
(Camphorylsulfonyl)oxaziridine Sulfonylimine Oxidation Enantioselective oxidation of nucleophiles (e.g., enolates), hydroxylation of organometallics.

Research has also explored the reactions of camphor-derived sulfonimines that possess a conjugated carbonyl group. beilstein-journals.org These "oxoimines" exhibit versatile chemistry, where the C=N double bond can be converted into an oxaziridine, creating potent chiral oxidizing reagents. beilstein-journals.org

Reduction Transformations to Amine Derivatives

The reduction of the sulfonamide functional group or its derivatives is a critical transformation for the synthesis of important chiral auxiliaries. One of the most significant applications of this compound is as a precursor to (-)-2,10-Camphorsultam, widely known as Oppolzer's auxiliary.

The synthesis of Oppolzer's auxiliary involves the reduction of the corresponding (-)-(camphorsulfonyl)imine, which is derived from this compound. This reduction is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reduction is highly stereoselective, yielding exclusively the exo isomer due to steric hindrance from one of the methyl groups on the rigid camphor (B46023) skeleton.

A refined procedure addresses the low solubility of the sultam precursor in common solvents like tetrahydrofuran (B95107) (THF) by employing a Soxhlet extractor. This technique facilitates the otherwise challenging reduction by ensuring a continuous supply of the dissolved substrate to the reducing agent.

Table 2: Reduction of Camphorsulfonamide Derivatives

Starting Material Reducing Agent Product Key Features

This reduction highlights a fundamental derivatization pathway, transforming the sulfonamide into a cyclic sulfonamide (sultam), which has proven to be an exceptionally versatile and powerful tool in asymmetric synthesis.

Nucleophilic Substitution Reactions Involving the Sulfonamide Group

The sulfonamide group, particularly after N-functionalization, can participate in nucleophilic substitution reactions. These reactions are instrumental in the synthesis of P-chiral compounds, where the stereochemistry at a phosphorus atom is controlled.

In a notable application, camphorsultam, derived from camphorsulfonamide, is used for the optical resolution of P-chiral phosphorus compounds. researchgate.net The process involves the formation of diastereomeric phosphonamidate intermediates. Following chromatographic separation of these diastereomers, a subsequent nucleophilic substitution reaction with a phenol (B47542) derivative, such as p-methoxyphenol, yields P-chiral phosphonic acid aryl esters with excellent enantioselectivity. researchgate.net In this sequence, the chiral sultam auxiliary acts as a leaving group, being displaced by the incoming nucleophile.

Table 3: Nucleophilic Substitution Involving Camphorsultam Derivatives

Substrate Nucleophile Product Significance

This strategy demonstrates the utility of the sulfonamide-derived moiety as a chiral auxiliary that can be readily displaced through nucleophilic substitution, enabling the synthesis of enantiomerically pure target molecules. researchgate.net

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Confirmation of Absolute Configuration

The unambiguous determination of the absolute stereochemistry of a chiral molecule is critical. For (1S)-10-Camphorsulfonamide, the stereocenters at C1 and C4 are of defined (1S, 4R) configuration. Spectroscopic methods are essential to confirm this arrangement.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. While the specific crystal structure for the parent this compound is not widely published, analyses of closely related camphor (B46023) derivatives, such as N-substituted camphorsultams, serve to confirm the absolute stereochemistry of the core bicyclic camphor framework.

In these studies, the molecule is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map. This map reveals the precise spatial arrangement of each atom. The rigid and well-defined structure of the camphor skeleton allows for unambiguous assignment of the (1S, 4R) configuration. The Flack parameter is a key value in crystallographic analysis of chiral compounds; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer.

For the closely related precursor, (1S)-(+)-10-camphorsulfonic acid, the ECD spectrum has been well-characterized and is used as a calibration standard for CD instruments. It exhibits a distinct positive Cotton effect around 290 nm, which is attributed to the n→π* transition of the carbonyl chromophore within the chiral camphor scaffold.

Since the chromophore responsible for this chiroptical activity—the camphor carbonyl group—is identical in this compound, it is expected to exhibit a very similar ECD spectrum with a positive Cotton effect in the same region. Comparison of an experimentally obtained spectrum with that of the known precursor or with theoretically predicted spectra can be used to confidently assign the (1S) absolute configuration.

Compound Expected ECD Peak (n→π)*Sign of Cotton Effect
(1S)-10-Camphorsulfonic Acid~290 nmPositive
This compound~290 nmPositive (Predicted)

Structural Elucidation and Purity Assessment Techniques for Research Materials

Beyond confirming absolute configuration, a suite of analytical techniques is used to verify the chemical structure and assess the purity of research-grade this compound.

The spectrum would feature characteristic signals for the bicyclic camphor framework and the sulfonamide group. The two methyl groups on the C7 bridge would appear as distinct singlets. The protons of the CH₂SO₂ group would appear as a diastereotopic AB quartet due to the adjacent chiral quaternary center (C1). The protons on the bicyclic ring would appear as a series of complex multiplets in the aliphatic region. The protons on the sulfonamide (-SO₂NH₂) group would typically appear as a singlet, which is exchangeable with D₂O.

Table 6.2.1: Predicted ¹H NMR Chemical Shifts for this compound Predicted shifts are relative to TMS in CDCl₃ and are based on typical values for camphor derivatives and sulfonamides.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
C7-Methyls (2x CH₃) 0.9 - 1.2 Singlet
Ring CH₂ and CH 1.5 - 2.8 Multiplets
C10-CH₂ (adjacent to SO₂) 3.0 - 3.5 AB quartet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups.

A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the C=O (ketone) stretching vibration of the bicyclic camphor system. The sulfonamide group would be identified by several peaks: two distinct N-H stretching bands for the primary amine (-NH₂) in the 3400-3200 cm⁻¹ region, and strong asymmetric and symmetric S=O stretching bands typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Table 6.2.2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Ketone (C=O) Stretch 1745 - 1735
Sulfonamide (N-H) Symmetric & Asymmetric Stretch 3400 - 3200
Sulfonamide (S=O) Asymmetric Stretch 1360 - 1330
Sulfonamide (S=O) Symmetric Stretch 1170 - 1150

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for assessing the enantiomeric purity of chiral compounds like this compound. This technique can separate the (1S) enantiomer from its (1R) counterpart, allowing for precise quantification of enantiomeric excess (e.e.).

Based on methods developed for the parent sulfonic acid, a suitable approach would involve an ion-exchange type chiral column, such as one with surface-bonded quinidine (B1679956) derivatives. A mobile phase consisting of an organic solvent like methanol, modified with small amounts of an acid (e.g., formic acid) and a base (e.g., diethylamine), is often effective for achieving baseline separation of the enantiomers. Detection is typically performed using a UV detector, monitoring at a wavelength where the camphor carbonyl chromophore absorbs, such as 285 nm. The enantiomeric purity is determined by comparing the peak area of the desired (1S) enantiomer to that of the undesired (1R) enantiomer.

Table 6.2.3: Representative Chiral HPLC Method Parameters

Parameter Condition
Column Chiral Stationary Phase (e.g., Quinidine-based)
Mobile Phase Methanol with acid/base modifiers
Flow Rate 0.5 - 1.0 mL/min
Detection UV at ~285 nm

| Column Temperature | 20 - 25 °C |

Polarimetry

Polarimetry is a critical analytical technique used to investigate the chiral nature of this compound by measuring its optical rotation—the ability to rotate the plane of polarized light. This property is intrinsic to chiral molecules and is a key parameter for confirming the enantiomeric identity of the compound. The specific rotation ([α]) is a standardized measure of this effect.

For this compound, a dextrorotatory behavior is observed under standard conditions, indicating that it rotates the plane of polarized light in a clockwise direction. sigmaaldrich.com This is denoted by a positive (+) sign in its specific rotation value. The standardized measurement is reported as:

[α]D²⁰ = +22° (c = 1 in methanol) sigmaaldrich.com

This notation specifies that the measurement was taken at 20°C using the D-line of a sodium lamp (wavelength of 589 nm) with a sample concentration of 1 gram per 100 mL in methanol. sigmaaldrich.com It is a crucial research finding that the sign of the optical rotation for this compound can vary depending on the solvent used, a factor that must be controlled for reproducible results. sigmaaldrich.com

Below is an interactive data table summarizing the polarimetric data for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Elemental Analysis

To confirm the molecular structure and purity of this compound, researchers rely on a combination of liquid chromatography-mass spectrometry (LC-MS) and elemental analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates the compound from any impurities before it is analyzed by mass spectrometry. The mass spectrometer provides a mass-to-charge ratio (m/z) of the molecule, which helps to confirm its molecular weight. For this compound, the expected molecular weight is 231.31 g/mol based on its molecular formula, C₁₀H₁₇NO₃S. sigmaaldrich.comscbt.com In research contexts, soft ionization techniques such as electrospray ionization (ESI-MS) are particularly useful for analyzing camphorsulfonamide derivatives, as they can detect molecular ions and charged intermediates with high sensitivity.

Elemental Analysis provides the elemental composition of the compound, offering fundamental proof of its empirical formula. This technique determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. The theoretical composition is calculated from the molecular formula (C₁₀H₁₇NO₃S) and the atomic weights of its constituent elements. A close correlation between the experimentally determined percentages and the calculated values is a primary criterion for confirming the purity and identity of a synthesized compound.

The table below details the theoretical elemental composition of this compound.

Methodological Considerations for Experimental Reproducibility and Data Validation

Ensuring the reproducibility and validity of experimental data is a cornerstone of scientific research, particularly when working with chiral compounds like this compound. Several methodological considerations must be strictly observed.

In polarimetry , reproducibility hinges on precise control over experimental parameters. As the optical rotation of this compound is known to be solvent-dependent, it is imperative to use the same solvent and to report it clearly. sigmaaldrich.com Temperature and concentration also significantly influence optical rotation and must be maintained and recorded accurately for data to be comparable across different experiments and laboratories.

For LC-MS analysis, method validation is crucial. This involves establishing several performance characteristics:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products.

Linearity: Ensuring the detector response is directly proportional to the concentration of the analyte over a given range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results from multiple samples.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

When validating data for chiral compounds, system suitability tests are performed before each analysis to ensure the chromatographic system is performing adequately. This often includes checks for resolution between enantiomers, which is critical for chiral purity assays. Furthermore, the combination of multiple analytical techniques, alongside computational analysis, can provide more robust validation of a compound's structure and behavior in chemical reactions.

Future Directions and Emerging Research Avenues

Exploration of Novel (1S)-10-Camphorsulfonamide Derivatives for Enhanced Stereoselectivity

The foundational structure of this compound, with its rigid camphor (B46023) backbone, makes it an excellent scaffold for the development of new chiral auxiliaries and organocatalysts. A primary avenue of future research involves the synthesis of novel derivatives to improve stereoselectivity in a variety of asymmetric reactions. By strategically modifying substituents on the sulfonamide nitrogen and the camphor skeleton, researchers aim to fine-tune the steric and electronic properties of the catalyst to achieve higher enantiomeric excess and yields.

Recent studies have demonstrated the viability of this approach. For instance, new chiral sulfonamides derived from (+)-camphor with various substituents have been synthesized and tested in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, achieving enantiomeric excesses of up to 69%. researchgate.net In these studies, the presence of a 2-hydroxyl group on the camphor skeleton was found to reverse the stereochemical outcome of the reaction. researchgate.net

Further research has led to the development of pyridine-based bifunctional organocatalysts containing camphorsulfonamide units. bme.hu These catalysts have been applied to the asymmetric Michael addition of pentane-2,4-dione to β-nitrostyrene, demonstrating the influence of the catalyst structure on both yield and stereoselectivity. bme.hu Although the enantiomeric excess achieved was modest in initial studies, it highlights a promising direction for creating tunable catalysts. bme.hu Similarly, pyrrolidinyl–camphor based bifunctional organocatalysts have been developed for the Michael reaction of cyclohexanone (B45756) with β-nitrostyrene, yielding products with high diastereoselectivity (up to 99:1) and enantioselectivity (up to 95%). researchgate.net

Another successful example is the synthesis of N-substituted 2-exo-hydroxybornyl-10-sulfonamides, which have been explored as potential chiral auxiliaries in Morita-Baylis-Hillman reactions. researchgate.net The synthesis provided the target compounds in good to excellent yields, laying the groundwork for their application in asymmetric carbon-carbon bond formation. researchgate.net

Table 1: Performance of Pyridine-Based this compound Derivative in Asymmetric Michael Addition bme.huReaction: pentane-2,4-dione addition to β-nitrostyrene

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e. %)
(S)-N-(pyridin-2-yl)-camphorsulfonamideToluene252118
(S)-N-(pyridin-2-yl)-camphorsulfonamideToluene503317
(S)-N-(pyridin-2-yl)-camphorsulfonamideCH3CN251813
(S)-N-(pyridin-2-yl)-camphorsulfonamideCH3CN505112

Table 2: Synthesis of N-Substituted Camphor-10-Sulfonamides as Chiral Auxiliary Precursors researchgate.net

N-SubstituentProductYield (%)
BenzylN-Benzyl-camphor-10-sulfonamide96
4-MethoxybenzylN-(4-Methoxybenzyl)-camphor-10-sulfonamide99
(R)-1-PhenylethylN-((R)-1-Phenylethyl)-camphor-10-sulfonamide95
Imidazol-1-yl-propylN-(Imidazol-1-yl-propyl)-camphor-10-sulfonamide83

Future work in this area will likely focus on creating libraries of these derivatives and screening them in a wider range of asymmetric transformations to identify catalysts with superior performance and broader applicability.

Integration into Flow Chemistry and Automation for Asymmetric Synthesis

The principles of green chemistry and the need for more efficient and scalable synthesis methods are driving the adoption of continuous-flow technologies. A significant future direction for this compound is its integration into automated flow chemistry systems for asymmetric synthesis. Industrial-scale synthesis of the compound itself has already adopted continuous-flow reactors to improve safety and scalability, utilizing automated feed systems and in-line purification techniques.

Extending this approach to the application of this compound and its derivatives as catalysts in continuous-flow processes is the next logical step. Flow chemistry offers several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), improved heat and mass transfer, and enhanced safety when handling hazardous reagents. For catalytic asymmetric reactions, this can lead to higher yields, better selectivities, and more consistent product quality.

Future research will likely involve immobilizing this compound-based catalysts on solid supports or within membrane reactors. This would facilitate their use in continuous-flow systems, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling, which is crucial for economic viability and sustainability. semanticscholar.org Technologies such as organic solvent nanofiltration (OSN) could be integrated into these automated systems for efficient catalyst recovery and purification of the final product. bme.husemanticscholar.org The development of such integrated systems represents a key step toward more sustainable and cost-effective manufacturing of enantiomerically pure compounds. semanticscholar.org

Computational Design and Prediction of New Catalytic Applications

Advances in computational chemistry provide powerful tools for accelerating the discovery and optimization of new catalysts. Future research on this compound will increasingly leverage computational methods to design novel derivatives and predict their catalytic performance. Techniques such as Density Functional Theory (DFT) can be used to model transition states of catalytic cycles, providing insights into the origins of stereoselectivity. researchgate.net This understanding allows for the rational, in-silico design of new catalyst structures with enhanced activity and selectivity, reducing the need for extensive trial-and-error experimentation.

For example, DFT calculations have been successfully used to determine the specific rotation of related chiral molecules, showing strong agreement with experimental values. researchgate.net Similar methods can be applied to predict the chiroptical properties and reactivity of new camphorsulfonamide derivatives. Furthermore, molecular dynamics simulations can model the interactions between a catalyst and substrates in solution, which is particularly relevant for understanding catalysts that operate through non-covalent interactions like hydrogen bonding. researchgate.netcore.ac.uk

By predicting how structural modifications to the camphorsulfonamide scaffold will affect its interaction with different substrates, computational studies can guide synthetic efforts toward the most promising candidates for specific asymmetric transformations. This synergy between computational prediction and experimental validation will be crucial for unlocking the full catalytic potential of this versatile chiral building block.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique chiral structure of this compound makes it a valuable building block not only for catalysis but also for the creation of advanced functional materials. This has opened up exciting avenues for interdisciplinary research at the boundary of organic chemistry and materials science.

One prominent application is in the field of chiral separations. This compound has been used as a template molecule to create molecule-imprinted polymers (MIPs). sigmaaldrich.comsigmaaldrich.com These polymers contain recognition sites that are complementary in shape and functionality to the template, enabling them to selectively bind the target enantiomer. Research has focused on preparing MIPs in formats such as silica-based open tubular columns for use in capillary electrochromatography, demonstrating their potential for high-efficiency chiral separations. sigmaaldrich.comresearchgate.net

Another area of interest is the development of chiral surfactants and supramolecular assemblies. Camphor-derived molecules have been used to synthesize surfactants that can self-assemble into chiral micelles in solution. core.ac.uk These micelles can act as nanoreactors, creating a chiral microenvironment that can influence the stereochemical outcome of reactions conducted within them. core.ac.uk

Furthermore, the incorporation of the camphorsulfonamide moiety into more complex systems is being explored. For example, a ferrocene-containing camphorsulfonamide has been shown to form micellar nanoparticles, suggesting potential applications in drug delivery and nanotechnology. mdpi.com The synthesis of alkynyl-substituted camphor derivatives that can undergo cycloisomerization to form complex polycyclic heterocycles also points toward the creation of novel functional materials. beilstein-journals.org Future research in this interdisciplinary space will likely lead to the development of new chiral sensors, advanced separation media, and novel biomaterials based on the this compound scaffold.

Q & A

Q. How can this compound be utilized in designing enantioselective sensors?

  • Methodological Answer :
  • Sensor Fabrication : Immobilize this compound on electrode surfaces (e.g., gold nanoparticles).
  • Selectivity Screening : Test response to enantiomers using electrochemical impedance spectroscopy (EIS).
  • Cross-Reactivity Analysis : Evaluate interference from structurally similar compounds .

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